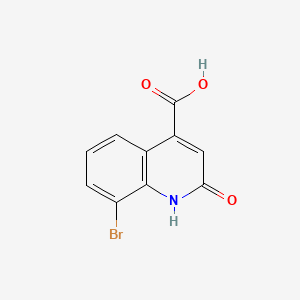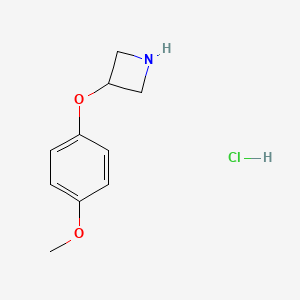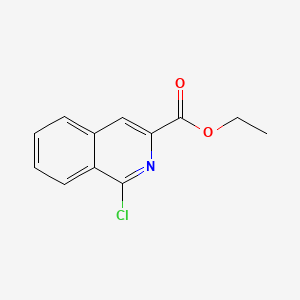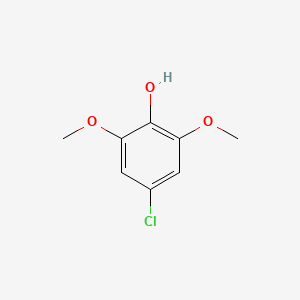
4-Chloro-2,6-dimethoxyphenol
Übersicht
Beschreibung
“4-Chloro-2,6-dimethoxyphenol” is a chemical compound . It is also known by other names such as “4-Chloro-2,6-xylenol”, “Phenol, 4-chloro-2,6-dimethyl-”, “2,6-Xylenol, 4-chloro-”, and "NSC 5785" . The molecular formula of this compound is C8H9ClO .
Molecular Structure Analysis
The molecular weight of “4-Chloro-2,6-dimethoxyphenol” is 156.609 . The IUPAC Standard InChI of this compound is InChI=1S/C8H9ClO/c1-5-3-7 (9)4-6 (2)8 (5)10/h3-4,10H,1-2H3 . The structure of this compound is also available as a 2d Mol file .
Wissenschaftliche Forschungsanwendungen
Enzymatic modification for synthesis of antioxidants : A study by Adelakun et al. (2012) found that 2,6-dimethoxyphenol, when oxidized by laccase, forms a dimer with significantly higher antioxidant capacity than the original compound.
Enhanced enzymatic removal of chlorophenols : Research by Roper et al. (1995) demonstrated that the addition of 2,6-dimethoxyphenol enhances the enzymatic removal of certain chlorophenols, potentially offering an improved method for decontaminating polluted environments.
Analytical chemistry applications : Gatti et al. (1997) explored the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a fluorogenic labeling reagent, in the HPLC separation of chlorophenols, highlighting its utility in analytical chemistry for pharmaceuticals. More details.
Selective methoxy ether cleavage and acylation : A study by Adogla et al. (2012) demonstrated a specific reaction involving 2,6-dimethoxyphenol that leads to the selective cleavage of one of its methoxy groups followed by acylation, useful in synthetic organic chemistry.
Anodic oxidation for synthesis of neolignans : Nishiyama et al. (1983) researched the anodic oxidation of 4-allyl-2,6-dimethoxyphenol, leading to the production of various oxidation products including asatone-type neolignans. See details.
Microbial oxidation studies : A study by Solano et al. (2001) investigated the oxidation of 2,6-dimethoxyphenol by various blue multicopper proteins from microbes, demonstrating its versatility as a substrate in biological systems.
Synthesis and biological evaluation of asymmetrical azines : Ganga and Sankaran (2020) synthesized and evaluated the antiproliferative activities of compounds derived from 2,6-dimethoxyphenol, indicating potential applications in medicinal chemistry. Research details.
Characterization of oxidation products in organic solutions : Wan, Du, and Miyakoshi (2008) characterized the products of 2,6-dimethoxyphenol oxidation catalyzed by Rhus laccase in various solvents, shedding light on potential applications in organic chemistry. More information.
Bio-oil upgrading studies : Bertero and Sedran (2013) explored the conversion of 2,6-dimethoxyphenol in bio-oil upgrading processes, suggesting its utility in the field of renewable energy. Read more.
Role in natural rubber processing : Washiya (2021) investigated the effects of mixing time and temperature on the content of 2,6-dimethoxyphenol in natural rubber, highlighting its importance in the rubber industry. Study details.
Oxidative coupling by fungi and bacteria : Research by Betts and King (1991) showed the ability of certain fungi and bacteria to oxidatively couple 2,6-dimethoxyphenol, with potential implications in biotechnology.
Wood smoke and antioxidant properties : Kjällstrand and Petersson (2001) identified 2,6-dimethoxyphenol as a significant component in wood smoke with antioxidant properties, relevant in environmental health studies. Learn more.
Safety And Hazards
2,6-Dimethoxyphenol, a similar compound, is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
A study was conducted on the solvent effect on the conformation of 2,6-dimethoxyphenol, especially the solvent effect on the intra-molecular hydrogen bond . This solvent effect on the optimum conformation was similar to guaiacol analyzed previously, and would be due to the split of the intra-molecular hydrogen bond caused by interaction from polar solvents . This could be a potential area of future research for “4-Chloro-2,6-dimethoxyphenol”.
Eigenschaften
IUPAC Name |
4-chloro-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRGCEYNNHGULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910766 | |
| Record name | 4-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethoxyphenol | |
CAS RN |
108545-00-2 | |
| Record name | 4-Chloro-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108545002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

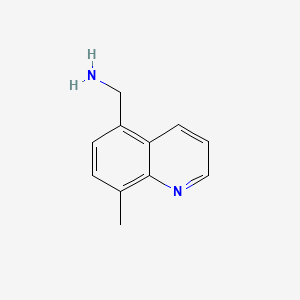

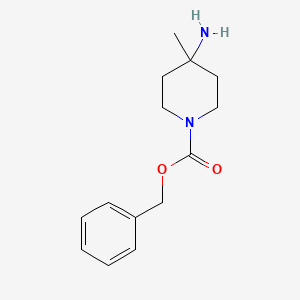
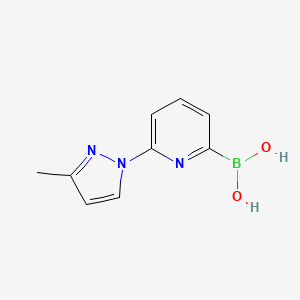
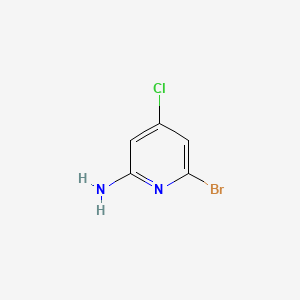
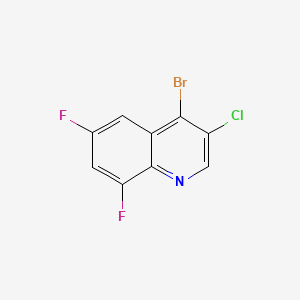
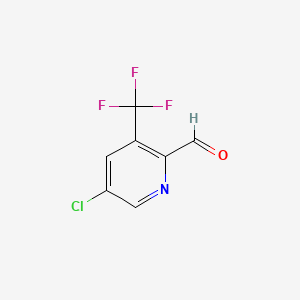
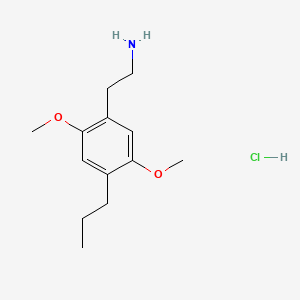
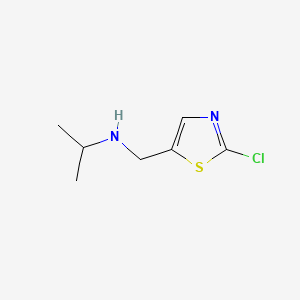
![2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B596407.png)

